molecular formula C10H9BrN2O2 B597959 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1222175-21-4

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B597959
CAS RN: 1222175-21-4
M. Wt: 269.098
InChI Key: BDFZWTJIAHZKMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several studies have investigated the synthesis of this compound. Notably, Nakajima et al. reported the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . The chemical modification of the compound led to increased JAK3 inhibitory activity. Compound 14c emerged as a potent, moderately selective JAK3 inhibitor, demonstrating immunomodulating effects on interleukin-2-stimulated T cell proliferation.


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolopyridine ring with a carboxylate ester group at the C2 position. The bromine atom is located at the C5 position. The mutual orientation of the six-membered pyridine ring and the five-membered pyrrole ring is crucial for its biological activity .

Scientific Research Applications

Pharmaceutical Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new pharmaceuticals, particularly in the realm of kinase inhibitors . The bromine atom presents an opportunity for further functionalization through cross-coupling reactions, which are pivotal in drug discovery.

Biological Studies

Due to its structural similarity to biologically active pyrrolopyrazine derivatives, this compound can be used in biological studies to explore interactions with enzymes and receptors . It can help in understanding the structure-activity relationships that underpin the biological functions of related molecules.

properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFZWTJIAHZKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677494
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

1222175-21-4
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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